molecular formula C13H15N4O2P B14642636 N-(Dianilinophosphoryl)-N-methylnitrous amide CAS No. 56252-50-7

N-(Dianilinophosphoryl)-N-methylnitrous amide

Cat. No.: B14642636
CAS No.: 56252-50-7
M. Wt: 290.26 g/mol
InChI Key: CMYHXBWSISVBJJ-UHFFFAOYSA-N
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Description

N-(Dianilinophosphoryl)-N-methylnitrous amide is a complex organic compound that features both amide and phosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dianilinophosphoryl)-N-methylnitrous amide typically involves the reaction of dianilinophosphoryl chloride with N-methylhydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Dianilinophosphoryl)-N-methylnitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phosphoryl compounds.

Scientific Research Applications

N-(Dianilinophosphoryl)-N-methylnitrous amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amide and phosphoryl compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amides and phosphoryl groups.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(Dianilinophosphoryl)-N-methylnitrous amide exerts its effects involves the interaction of its functional groups with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions, influencing cellular signaling pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylphosphoryl-N-methylnitrous amide
  • N-(Diphenylphosphoryl)-N-methylnitrous amide
  • N-(Dianilinophosphoryl)-N-ethylhydroxylamine

Uniqueness

N-(Dianilinophosphoryl)-N-methylnitrous amide is unique due to the presence of both dianilinophosphoryl and nitrous amide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields of research and industry make it a compound of significant interest.

Properties

CAS No.

56252-50-7

Molecular Formula

C13H15N4O2P

Molecular Weight

290.26 g/mol

IUPAC Name

N-dianilinophosphoryl-N-methylnitrous amide

InChI

InChI=1S/C13H15N4O2P/c1-17(16-18)20(19,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,19)

InChI Key

CMYHXBWSISVBJJ-UHFFFAOYSA-N

Canonical SMILES

CN(N=O)P(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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